molecular formula C11H13BrO2S B180468 Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 150108-66-0

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B180468
CAS No.: 150108-66-0
M. Wt: 289.19 g/mol
InChI Key: KRHUTJDRKGFWQD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the bromination of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-azido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, ethyl 2-thio-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Reduction: The major product is ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Oxidation: Products include this compound sulfoxide and this compound sulfone.

Comparison with Similar Compounds

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHUTJDRKGFWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595300
Record name Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150108-66-0
Record name Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant of Route 5
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Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Customer
Q & A

Q1: What is the role of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the synthesis of thieno[2,3-c]chromen-4-ones?

A1: this compound serves as a crucial starting material in the synthesis of 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. The synthetic route involves a Suzuki cross-coupling reaction between this compound and various ortho-methoxy phenylboronic acids. This reaction results in arylated products, which are then subjected to a BBr3-mediated lactonization to yield the final 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones [].

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